Guanidine, amino-, bicarbonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

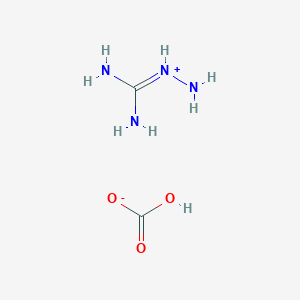

Guanidine, amino-, bicarbonate is a useful research compound. Its molecular formula is C2H8N4O3 and its molecular weight is 136.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

Aminoguanidine bicarbonate has the molecular formula C2H8N4O3. It is characterized by its reactivity, which allows it to participate in various chemical processes, making it a valuable precursor in synthetic chemistry.

Pharmaceutical Applications

1. Synthesis of Medicinal Compounds:

Aminoguanidine bicarbonate serves as an intermediate in the synthesis of numerous pharmaceuticals. Its derivatives are utilized in the development of drugs targeting various medical conditions, including:

- Antimicrobial Agents: Compounds derived from aminoguanidine bicarbonate have shown efficacy against bacteria and fungi.

- Anti-inflammatory Drugs: These derivatives are investigated for their potential to reduce inflammation.

- Antidiabetic Agents: Aminoguanidine bicarbonate has been studied for its role in managing diabetic vascular dysfunction, contributing to cardiovascular health by mitigating vascular impairments associated with diabetes .

2. Inhibitors of Nitric Oxide Synthase:

Aminoguanidine bicarbonate acts as an inhibitor of nitric oxide synthase (NOS), which is crucial in conditions where excess nitric oxide could lead to detrimental effects. This property positions it as a candidate for therapeutic interventions in various diseases .

3. Cellular Defense Mechanisms:

Research indicates that aminoguanidine bicarbonate can shield cells from adenovirus-induced chromosomal damage, enhancing the immune response against viral infections .

Industrial Applications

1. Agricultural Chemicals:

The compound is utilized in the production of pesticides, enhancing crop protection and improving agricultural yields. Its role as a precursor in the synthesis of agricultural chemicals underscores its importance in modern farming practices .

2. Dyes and Foaming Agents:

Aminoguanidine bicarbonate is essential in the production of vibrant and durable dyes used across various industries, including textiles and cosmetics. Additionally, it serves as a foaming agent in consumer products .

Analytical Applications

Aminoguanidine bicarbonate is employed as a reagent in analytical chemistry for detecting and quantifying carbonyl compounds through its ability to react with carbonyl groups to form hydrazones . This reactivity makes it valuable in both laboratory settings and industrial applications.

Case Study 1: Antiviral Properties

A study examined the effects of aminoguanidine bicarbonate on rat embryo cell cultures infected with adenovirus type 5. The results indicated that the compound significantly mitigated chromosomal damage caused by the virus, suggesting its potential use as an antiviral agent .

Case Study 2: Diabetes Management

Research highlighted aminoguanidine bicarbonate's role in combating diabetic vascular dysfunction. By addressing vascular impairments, it contributes to preserving cardiovascular health and reducing complications associated with diabetes .

Data Table: Summary of Applications

| Application Area | Specific Uses | Impact/Benefits |

|---|---|---|

| Pharmaceuticals | Antimicrobial, anti-inflammatory, antidiabetic | Treats infections, reduces inflammation |

| Industrial Chemicals | Pesticides, dyes, foaming agents | Enhances agricultural productivity |

| Analytical Chemistry | Reagent for carbonyl detection | Facilitates accurate analytical measurements |

化学反応の分析

Acid-Base Reactivity

Aminoguanidine bicarbonate acts as a weak base (pH ~8.9 in aqueous solution) and reacts with acids to form stable salts :

| Acid | Product | Application |

|---|---|---|

| HCl | Aminoguanidine hydrochloride | Pharmaceutical intermediates |

| HNO₃ | Aminoguanidine nitrate | Explosives precursor |

| H₂SO₄ | Aminoguanidine sulfate | Corrosion inhibition |

The bicarbonate group enables CO₂ release under acidic conditions, critical for foaming applications .

Reactivity with Carbonyl Compounds

Aminoguanidine bicarbonate forms hydrazones with aldehydes/ketones, utilized in analytical chemistry and drug synthesis :

R1R2C=O+NH2C(=NH)NH2⋅HCO3−→R1R2C=N−NHC(=NH)NH2+CO2+H2O

This reaction is exploited to inhibit advanced glycation end-products (AGEs) in diabetic research .

Role in CO₂ Capture

Aminoguanidine derivatives like glyoxal-bis(iminoguanidine) (GBIG) enhance CO₂ absorption in amino-acid salt solutions by precipitating bicarbonate complexes :

GBIG+2HCO3−→GBIGH22+(HCO3−)2⋅2H2O↓

Key findings :

Decomposition Pathways

Thermal decomposition above 45°C produces ammonia, cyanamide, and CO₂ :

C2H8N4O3ΔNH3+NH2CN+CO2+H2O

Exposure to moisture accelerates hydrolysis, forming ammonium bicarbonate and aminoguanidine .

特性

分子式 |

C2H8N4O3 |

|---|---|

分子量 |

136.11 g/mol |

IUPAC名 |

amino(diaminomethylidene)azanium;hydrogen carbonate |

InChI |

InChI=1S/CH6N4.CH2O3/c2-1(3)5-4;2-1(3)4/h4H2,(H4,2,3,5);(H2,2,3,4) |

InChIキー |

OTXHZHQQWQTQMW-UHFFFAOYSA-N |

正規SMILES |

C(=[NH+]N)(N)N.C(=O)(O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。